molecular formula C25H35NO6S B8601636 CCK-A receptor inhibitor 1

CCK-A receptor inhibitor 1

Número de catálogo: B8601636
Peso molecular: 477.6 g/mol
Clave InChI: BBFYYYDDMZMPLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCK-A receptor inhibitor 1 is a useful research compound. Its molecular formula is C25H35NO6S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Physiological Role of CCK-A Receptor

The CCK-A receptor is primarily involved in:

  • Food Intake Regulation : Activation of the CCK-A receptor by cholecystokinin (CCK) leads to feelings of satiety and reduced food consumption. Studies have shown that CCK infusion can significantly inhibit food intake in animal models .
  • Pancreatic Exocrine Secretion : The receptor mediates the secretion of digestive enzymes from the pancreas, crucial for digestion and nutrient absorption .
  • Gallbladder Contractility : It stimulates gallbladder contraction to aid in bile release, facilitating fat digestion .

Obesity Management

CCK-A receptor inhibitors are being investigated as potential treatments for obesity. By inhibiting the receptor, these compounds can modulate appetite and promote weight loss. Research indicates that selective antagonists can effectively reduce food intake without significant side effects associated with full agonists .

  • Case Study : In a clinical trial involving obese patients, administration of a selective CCK-A receptor antagonist resulted in a measurable decrease in caloric intake and body weight over a 12-week period .

Gastrointestinal Disorders

CCK-A receptor inhibitors have potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and gallstone disease. The modulation of CCK signaling may alleviate symptoms associated with these conditions.

  • Case Study : A study demonstrated that patients with IBS showed elevated plasma CCK levels, suggesting that targeting the CCK-A receptor could help manage symptoms related to gut motility and pain .

Cancer Therapy

Recent research has explored the role of CCK-A receptors in cancer biology, particularly in gastrointestinal cancers. Inhibiting these receptors may alter tumor microenvironments and improve therapeutic outcomes when combined with traditional cancer treatments.

  • Case Study : Preclinical studies indicated that combining a CCK-A receptor inhibitor with chemotherapy enhanced the effectiveness of treatment in models of pancreatic cancer by modulating tumor growth and metastasis .

Table 1: Summary of Key Studies on CCK-A Receptor Inhibitor Applications

StudyFocusFindings
Solomon et al., 1984Food IntakeDemonstrated that CCK infusion inhibits food consumption in animal models.
Zhang et al., 2008IBSIncreased plasma CCK levels correlate with IBS symptoms; targeting CCK may alleviate discomfort.
Walton et al., 2015CancerCombination therapy with a CCK-A inhibitor showed enhanced efficacy against pancreatic tumors.

Table 2: Mechanisms of Action for CCK-A Receptor Inhibitors

MechanismDescription
Appetite SuppressionInhibition leads to decreased stimulation of satiety signals.
Reduced Pancreatic SecretionAlters digestive enzyme release, impacting digestion efficiency.
Modulation of Gallbladder ActivityInfluences bile release dynamics, potentially affecting fat metabolism.

Propiedades

Fórmula molecular

C25H35NO6S

Peso molecular

477.6 g/mol

Nombre IUPAC

5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28)

Clave InChI

BBFYYYDDMZMPLX-UHFFFAOYSA-N

SMILES canónico

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Name
CCCCCN(CCCOC)C(=O)C(CCC(=O)OC)CS(=O)(=O)c1ccc2ccccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate (2.50 g) in ethanol (30 ml) was added a 1N sodium hydroxide solution (5.1 ml). After stirring at room temperature for 16 hours, the reaction mixture was concentrated in vacuo, acidified with a dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and evaporated at reduced pressure. The residue was recrystallized from isopropyl ether to give 2.15 g of 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoic acid.
Name
methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.